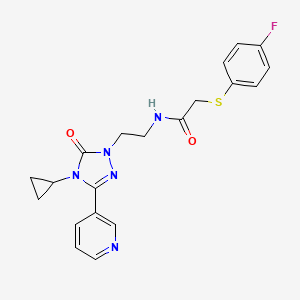

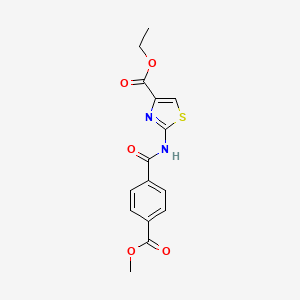

Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate is a chemical compound with the empirical formula C13H13NO3S . It is a type of 2-aminothiazole, which is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of thiazole compounds involves the use of Lawesson’s reagent, which is employed for the formation of almost all heterocyclic compounds having a sulfur atom . The reagent is used to transform oxo groups to thio groups, which are important functional groups to achieve different organic reactions .Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate is characterized by a thiazole ring, which consists of sulfur and nitrogen atoms. The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis

The chemical reactions involving thiazole compounds are diverse and can include donor–acceptor, nucleophilic, and oxidation reactions . The reactivity of the thiazole ring is due to its aromaticity, which provides many reactive positions where these reactions can take place .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate is 263.31 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Antimicrobial Activity

Thiazoles and their derivatives have been found to exhibit antimicrobial activity. For example, sulfazole, a thiazole derivative, is used as an antimicrobial agent .

Antiretroviral Activity

Thiazole derivatives have also been used in antiretroviral drugs. Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .

Antifungal Activity

Thiazoles can be used in the development of antifungal agents. Abafungin is an example of a thiazole-based antifungal drug .

Anticancer Activity

Thiazole derivatives have shown potential in cancer treatment. Tiazofurin, a thiazole-containing compound, is used in cancer treatment . Additionally, certain thiazole derivatives have been tested against the NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells for anticancer activity .

Antidiabetic Activity

Thiazole derivatives have been found to exhibit antidiabetic properties, although the specific mechanisms of action are still under investigation .

Anti-inflammatory Activity

Thiazole derivatives have been used in the development of anti-inflammatory drugs. Meloxicam is an example of a thiazole-based anti-inflammatory drug .

Anti-Alzheimer Activity

Research has indicated that thiazole derivatives may have potential in the treatment of Alzheimer’s disease .

Antioxidant Activity

Thiazole derivatives have been synthesized and tested for their antioxidant properties .

Mécanisme D'action

While the specific mechanism of action for Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate is not mentioned in the search results, it is known that 2-aminothiazoles can have various therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Orientations Futures

The future directions for research on Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate and similar compounds could involve further exploration of their therapeutic roles and potential applications in medicinal and pharmaceutical chemistry. This could include more detailed studies on their mechanisms of action, as well as the development of novel synthetic strategies .

Propriétés

IUPAC Name |

ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5S/c1-3-22-14(20)11-8-23-15(16-11)17-12(18)9-4-6-10(7-5-9)13(19)21-2/h4-8H,3H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNTWTVGFZMCEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-(methoxycarbonyl)benzamido)thiazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate](/img/structure/B2966502.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2966510.png)

![3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid](/img/structure/B2966517.png)

![7-Ethoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2966519.png)